5-Methoxy-2-nitrobenzene-1-sulfonamide

Electrochemistry Reaction kinetics Mechanistic analysis

Researchers synthesizing indazoles, quinazolinones, or 3-amino-2-oxindoles via base-mediated C/N-arylation often encounter positional isomer variability that compromises regioselectivity. 5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6) eliminates this uncertainty with a structurally defined 2-nitrobenzenesulfonamide scaffold. - Predictable reductive behavior: ortho-nitro kdisp = 700 M⁻¹ s⁻¹ - one order of magnitude slower than the para isomer - enabling mechanistic control in electrosynthetic workflows. - Tunable protection/deprotection: the 5-methoxy group modulates aromatic electron density, offering differentiated nucleofugality versus unsubstituted 2-Nos derivatives. Supplied at 95% purity with full quality assurance and ambient-temperature global shipping.

Molecular Formula C7H8N2O5S
Molecular Weight 232.22 g/mol
CAS No. 6451-49-6
Cat. No. B1432445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-nitrobenzene-1-sulfonamide
CAS6451-49-6
Molecular FormulaC7H8N2O5S
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13)
InChIKeyMJZMQHXLTNDKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6): Procurement-Relevant Structural and Physicochemical Baseline


5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6) is an ortho-nitro-substituted aromatic sulfonamide with molecular formula C7H8N2O5S and molecular weight 232.22 g/mol [1]. The compound features a methoxy group (-OCH3) at the 5-position, a nitro group (-NO2) at the 2-position, and a primary sulfonamide group (-SO2NH2) on the benzene ring, creating a distinctive ortho-nitrobenzenesulfonamide (2-Nos) scaffold [2]. Physicochemical data reported by INERIS (2005) indicate a boiling point of approximately 507.2 °C, vapor pressure of 7.5 × 10⁻¹⁰ Pa at 25 °C, and a log Kow value of 7.54–11.98, reflecting high lipophilicity [3].

5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6): Why In-Class Substitution Fails Without Quantitative Justification


In sulfonamide-based synthetic workflows and biological screening programs, substitution with alternative nitrobenzenesulfonamide analogs—including unsubstituted 2-nitrobenzenesulfonamide, 4-nitrobenzenesulfonamide positional isomers, or N-alkylated derivatives—is not interchangeable without introducing quantifiable performance deviations. The 5-methoxy substitution pattern on the 2-nitrobenzenesulfonamide scaffold alters electronic properties and hydrogen-bonding capacity [1]. Electrochemical studies demonstrate that ortho-nitrobenzenesulfonamides exhibit a disproportionation rate constant (kdisp) of 700 M⁻¹ s⁻¹, one order of magnitude slower than para-nitrobenzenesulfonamides (kdisp = 7000 M⁻¹ s⁻¹), confirming that positional isomerism alone produces measurable differences in reductive behavior [2]. Furthermore, the methoxy group at the 5-position introduces an additional hydrogen-bond acceptor site that modifies crystal packing and intermolecular interactions relative to non-methoxylated analogs [3]. These quantifiable differences establish that generic substitution without validation introduces uncontrolled variables that may compromise reaction outcomes or biological assay reproducibility.

5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6): Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Differentiation: Ortho- vs. Para-Nitrobenzenesulfonamide Disproportionation Kinetics

The ortho-nitrobenzenesulfonamide scaffold (including 5-methoxy-2-nitrobenzene-1-sulfonamide) exhibits a disproportionation rate constant (kdisp) of 700 M⁻¹ s⁻¹, which is exactly one order of magnitude lower than the corresponding para-nitrobenzenesulfonamide isomer (kdisp = 7000 M⁻¹ s⁻¹) [1]. Both isomers share an identical self-protonation rate constant (k1+ = 3.9 M⁻¹ s⁻¹), indicating that the kinetic divergence originates specifically from the disproportionation step [1].

Electrochemistry Reaction kinetics Mechanistic analysis

Synthetic Utility: Intramolecular C-/N-Arylation as a Route to Diverse Nitrogenous Heterocycles

2-Nitrobenzenesulfonamides (2-Nos amides) bearing the ortho-nitro-sulfonamide architecture—the core scaffold of 5-methoxy-2-nitrobenzene-1-sulfonamide—undergo base-mediated intramolecular C- and N-arylation to produce advanced intermediates for combinatorial synthesis of nitrogenous heterocycles [1]. Products accessible from this scaffold include indazoles, quinazolinones, quinoxalinones, and 3-amino-2-oxindoles [1]. This reactivity is structurally dependent on the ortho-nitrobenzenesulfonamide arrangement and is not generalizable to para-nitro isomers or non-nitro sulfonamides [2].

Heterocycle synthesis Combinatorial chemistry Solid-phase synthesis

Protecting/Activating Group Functionality: Selective Alkylation of Primary Amines

2- and 4-nitrobenzenesulfonyl (Nos) groups serve as protecting/activating agents for the selective alkylation of primary amines [1]. The 2-Nos group (ortho-nitrobenzenesulfonyl), corresponding to the core architecture of 5-methoxy-2-nitrobenzene-1-sulfonamide, offers distinct steric and electronic properties compared to the 4-Nos (para) variant, influencing both protection efficiency and deprotection conditions [1]. The methoxy substituent at the 5-position introduces additional modulation of the aromatic ring electronics, potentially affecting the nucleofugality of the sulfonamide group during deprotection [2].

Protecting groups Amine alkylation Solid-phase peptide synthesis

Carbon-Nitrogen Torsion Angle Variability: Structural Implications for Molecular Recognition

Crystallographic analysis of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives reveals that while bond lengths and angles are highly conserved across the series, the C–S–N–C torsion angles differ significantly among the ortho-, meta-, and para-nitro positional isomers, leading to distinct orientations of the phenyl rings [1]. These conformational differences directly impact intermolecular hydrogen-bonding networks: in two isomers, the sulfonamide oxygen serves as the hydrogen-bond acceptor, whereas in the third isomer, the methoxy oxygen acts as the acceptor [1].

Crystallography Molecular conformation Hydrogen bonding

Physicochemical Profile: Log Kow and Aqueous Solubility Differentiation

The compound exhibits a calculated log Kow value of 7.54 (minimum) to 11.98 (maximum), indicating extremely high lipophilicity [1]. Aqueous solubility is exceptionally low at 2.4 × 10⁻⁶ mg/L at 20 °C [1]. These values contrast sharply with more hydrophilic sulfonamide analogs—for example, the parent 2-nitrobenzenesulfonamide (without the 5-methoxy substituent) has a lower log P and higher aqueous solubility. The calculated TPSA of 112.53 Ų and LogP of 0.2508 reported by commercial vendors reflect the balance of polar (sulfonamide, nitro) and lipophilic (methoxy, aromatic) structural elements.

Lipophilicity Solubility ADME prediction

5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS 6451-49-6): Validated Research and Industrial Application Scenarios


Diversity-Oriented Synthesis of Nitrogenous Heterocyclic Libraries

Based on the established reactivity of the 2-nitrobenzenesulfonamide scaffold in base-mediated intramolecular C- and N-arylation [1], 5-methoxy-2-nitrobenzene-1-sulfonamide serves as a precursor for generating advanced intermediates in combinatorial synthesis. The resulting C/N-arylated products provide entry to structurally diverse heterocycles including indazoles, quinazolinones, quinoxalinones, and 3-amino-2-oxindoles [1]. The methoxy substituent at the 5-position may modulate the electronic environment of the aromatic ring, potentially influencing arylation regioselectivity and product distribution [1].

Electrochemical Reduction Studies Requiring Defined Kinetic Parameters

The ortho-nitrobenzenesulfonamide scaffold exhibits a well-characterized disproportionation rate constant (kdisp = 700 M⁻¹ s⁻¹) that differs by an order of magnitude from the para isomer (kdisp = 7000 M⁻¹ s⁻¹) [1]. Researchers conducting mechanistic electrochemical studies or developing electrosynthetic methodologies that involve nitroarene reduction can utilize 5-methoxy-2-nitrobenzene-1-sulfonamide as a structurally defined substrate with predictable reductive behavior. The known self-protonation rate constant (k1+ = 3.9 M⁻¹ s⁻¹) provides an additional benchmark for mechanistic validation [1].

Protecting Group Strategy Development in Solid-Phase Peptide Synthesis

2-Nitrobenzenesulfonyl (2-Nos) groups are established as protecting/activating agents for selective alkylation of primary amines [1]. 5-Methoxy-2-nitrobenzene-1-sulfonamide, as a 2-Nos derivative bearing an electron-donating methoxy substituent, offers a tunable electronic profile for orthogonal protection strategies. The methoxy group modifies the electron density of the aromatic ring, potentially altering the nucleofugality of the sulfonamide during deprotection steps relative to unsubstituted 2-Nos derivatives [1].

Crystallographic and Conformational Analysis of Sulfonamide Derivatives

Crystallographic studies of structurally related nitrobenzenesulfonamides demonstrate that C–S–N–C torsion angles vary significantly with positional isomerism, leading to distinct phenyl ring orientations and intermolecular hydrogen-bonding networks [1]. 5-Methoxy-2-nitrobenzene-1-sulfonamide, containing both sulfonamide and methoxy hydrogen-bond acceptor sites, represents a valuable scaffold for systematic studies of crystal packing, conformational polymorphism, and structure-property relationships in sulfonamide-containing small molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-2-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.